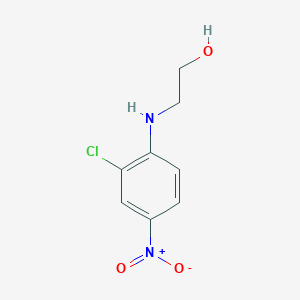![molecular formula C16H14FN3O3 B11555656 2-Oxoacetamide, N-(3-fluorophenyl)-2-[N'-(3-methoxybenzylidene)hydrazino]-](/img/structure/B11555656.png)
2-Oxoacetamide, N-(3-fluorophenyl)-2-[N'-(3-methoxybenzylidene)hydrazino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:
- Dissolve the aldehyde (3-methoxybenzaldehyde) and the hydrazine derivative (3-fluorophenylhydrazine) in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Research: It is used in studies related to its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound is investigated for its use in various industrial processes, including catalysis and material synthesis.
作用機序
The mechanism of action of N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3-{N’-[(E)-(3-fluorophenyl)methylidene]hydrazinecarbonyl}-N,N-diphenylpropanamide
Uniqueness
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both fluorine and methoxy groups on the aromatic rings. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar hydrazones.
特性
分子式 |
C16H14FN3O3 |
|---|---|
分子量 |
315.30 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14FN3O3/c1-23-14-7-2-4-11(8-14)10-18-20-16(22)15(21)19-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChIキー |
VGIJCOKMWBHUGW-VCHYOVAHSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F |
正規SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555580.png)

![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethenyl]-4-ethoxybenzene](/img/structure/B11555591.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11555598.png)
![2-[N'-(4-Allyloxy-3-methoxy-benzylidene)-hydrazino]-2-oxo-N-pyridin-2-yl-acetamide](/img/structure/B11555603.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11555605.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11555609.png)
![2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11555620.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11555628.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11555636.png)
![6-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555651.png)
![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11555653.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11555659.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11555667.png)
